REACTION_CXSMILES
|
[Br:1][C:2]1[N:3]=[C:4]([C:7]2[CH:12]=[CH:11][N:10]=[C:9](Cl)[N:8]=2)[S:5][CH:6]=1.C(=O)([O-])[O-].[K+].[K+].[NH:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1>CCO>[Br:1][C:2]1[N:3]=[C:4]([C:7]2[CH:12]=[CH:11][N:10]=[C:9]([N:20]3[CH2:25][CH2:24][O:23][CH2:22][CH2:21]3)[N:8]=2)[S:5][CH:6]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.498 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=C(SC1)C1=NC(=NC=C1)Cl
|
Name
|
|
Quantity
|
0.274 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.17 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a thin pad of silica
|
Type
|
CONCENTRATION
|
Details
|
before being concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography (SiO2)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C(SC1)C1=NC(=NC=C1)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.18 g | |
YIELD: PERCENTYIELD | 30.5% | |
YIELD: CALCULATEDPERCENTYIELD | 30.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |